

# Diquafosol Sodium and P2Y2 Receptor Signaling: A Technical Guide

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Compound Name: *Diquas*

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## Abstract

Diquafosol sodium is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. Its therapeutic effect is primarily mediated through the activation of P2Y2 receptors on the ocular surface, leading to the stimulation of tear fluid and mucin secretion. This guide provides an in-depth technical overview of the mechanism of action of diquafosol sodium, focusing on the P2Y2 receptor signaling pathways. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows.

## Introduction

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, resulting in symptoms of discomfort and visual disturbance.[1] [2] Diquafosol sodium, a stable analogue of uridine 5'-triphosphate (UTP), represents a targeted therapeutic approach by acting as a potent agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) expressed on the ocular surface epithelium, including conjunctival and corneal cells.[3][4] Activation of the P2Y2 receptor by diquafosol initiates a cascade of intracellular signaling events that ultimately enhance the quantity and quality of the tear film, providing relief for patients with DED.[2][5]

## Diquafosol Sodium: Pharmacological Profile

Diquafosol is a selective agonist for the P2Y2 receptor. The binding of diquafosol to the P2Y2 receptor initiates downstream signaling cascades responsible for its secretagogue activity.

### Quantitative Pharmacological Data

The following tables summarize the available quantitative data for diquafosol and other relevant P2Y2 receptor ligands.

Ligand	Receptor Subtype	Assay Type	Cell Line	Potency (EC50)	Reference
Diquafosol Sodium	P2Y2	Intracellular Ca2+ Mobilization	Rabbit Meibomian Gland Cells	~0.9 mM	[6]
ATP	P2Y2	Intracellular Ca2+ Mobilization	1321N1 Astrocytoma	1.5 - 5.8 µM	[7]
UTP	P2Y2	Intracellular Ca2+ Mobilization	1321N1 Astrocytoma	1.5 - 5.8 µM	[7]
2'-amino-2'-deoxy-2'-thio-UTP	P2Y2	Phospholipase C Activation	1321N1 Astrocytoma	0.062 µM	[8]

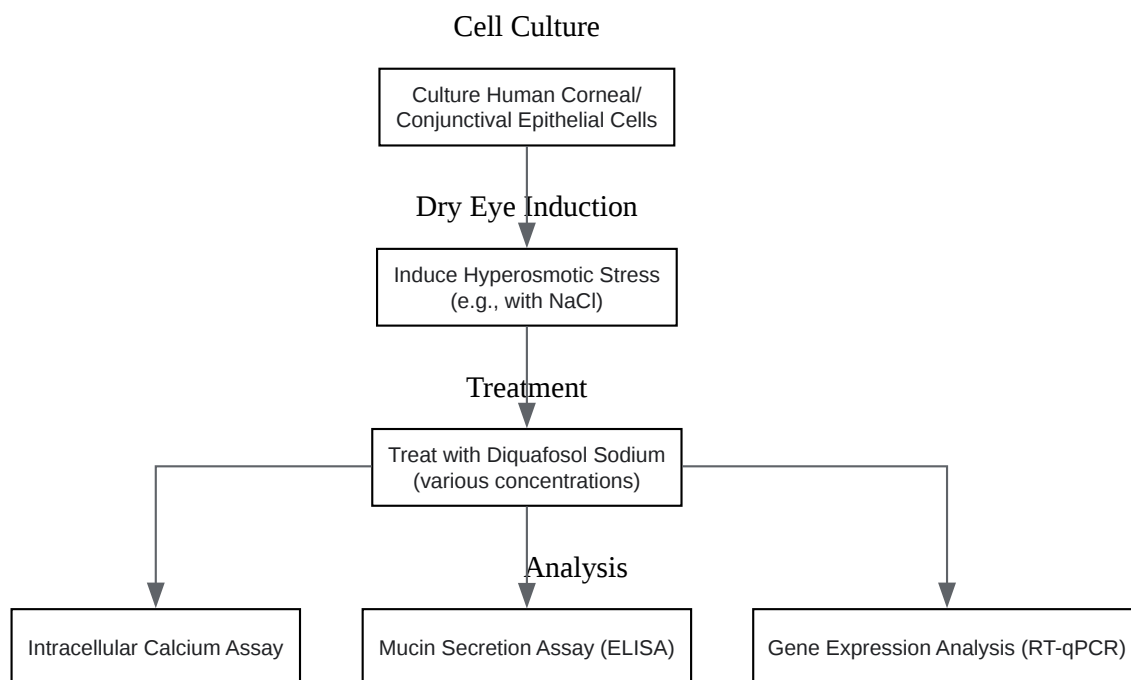
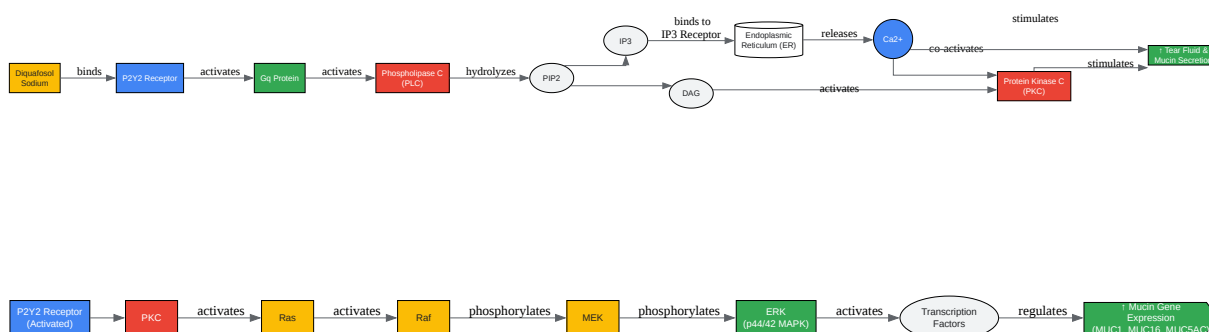
Note: EC50 values can vary depending on the specific assay conditions and cell type used.

### P2Y2 Receptor Signaling Pathways

The activation of the P2Y2 receptor by diquafosol triggers multiple intracellular signaling pathways, primarily the Gq-protein-mediated pathway and the mitogen-activated protein kinase (MAPK) pathway.

#### Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for the P2Y2 receptor involves its coupling to the Gq/11 family of G proteins.[9] This initiates a cascade of events leading to increased intracellular calcium concentrations.



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### Contact

Address: 3281 E Guasti Rd

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